molecular formula C16H22N4O2S B4582864 2-({4-ethyl-5-[(2-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide

2-({4-ethyl-5-[(2-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide

Cat. No. B4582864
M. Wt: 334.4 g/mol
InChI Key: PSLBBRWDINZYPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({4-ethyl-5-[(2-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and biochemistry.

Scientific Research Applications

Synthesis and Anticancer Activity

One of the primary research applications of compounds structurally related to 2-({4-ethyl-5-[(2-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide is in the synthesis and evaluation of their anticancer activities. A study focused on the synthesis, structure, and molecular docking analysis of similar compounds revealed their potential as anticancer agents, targeting specific receptors such as the VEGFr receptor, which is crucial in cancer proliferation and metastasis. These compounds are synthesized through specific reactions and their structures elucidated through spectroscopic techniques, highlighting their potential in drug discovery and development for cancer treatment (G. Sharma et al., 2018).

Antimicrobial Effects

Research also extends to the antimicrobial effects of related thiazole derivatives. A study synthesized a series of acetamide derivatives, exploring their antimicrobial activities against a variety of pathogens. The research indicates considerable antimicrobial effects, providing a foundation for the development of new antimicrobial agents to combat resistant strains of bacteria and fungi (M. Y. Cankiliç & L. Yurttaş, 2017).

Antioxidant Activity

The potential antioxidant activity of triazole and thiazole compounds, similar in structure to 2-({4-ethyl-5-[(2-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide, has been explored. These compounds were tested for their efficacy in mitigating oxidative stress in biological systems, showing significant activity and suggesting a role in protective treatments against oxidative damage in cells (G. Aktay et al., 2005).

Opioid Receptor Antagonism

In another facet of pharmaceutical research, compounds with a similar structural backbone have been investigated for their role as opioid receptor antagonists. These studies contribute to understanding the complex interactions at opioid receptors and could lead to the development of novel treatments for addiction and pain management (A. Chang et al., 1995).

properties

IUPAC Name

2-[[4-ethyl-5-[(2-propan-2-ylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2S/c1-4-20-15(18-19-16(20)23-10-14(17)21)9-22-13-8-6-5-7-12(13)11(2)3/h5-8,11H,4,9-10H2,1-3H3,(H2,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLBBRWDINZYPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)N)COC2=CC=CC=C2C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-ethyl-5-{[2-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-({4-ethyl-5-[(2-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide
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2-({4-ethyl-5-[(2-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide
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2-({4-ethyl-5-[(2-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide
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2-({4-ethyl-5-[(2-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide
Reactant of Route 5
Reactant of Route 5
2-({4-ethyl-5-[(2-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide
Reactant of Route 6
2-({4-ethyl-5-[(2-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide

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